PKCθ Enzyme Potency: AS2521780 vs. CC-90005 and PKC-theta Inhibitor
AS2521780 demonstrates superior potency against the recombinant human PKCθ enzyme compared to several key comparators. It achieves an IC50 of 0.48 nM [1], which is approximately 17-fold more potent than the clinical candidate CC-90005 (IC50 = 8 nM) and 25-fold more potent than the widely used PKC-theta inhibitor (CAS 736048-65-0, IC50 = 12 nM) . This data establishes a clear potency advantage in a direct enzymatic context.
| Evidence Dimension | Inhibition of PKCθ enzymatic activity (IC50) |
|---|---|
| Target Compound Data | 0.48 nM |
| Comparator Or Baseline | CC-90005: 8 nM; PKC-theta inhibitor (CAS 736048-65-0): 12 nM |
| Quantified Difference | AS2521780 is 16.7-fold more potent than CC-90005 and 25-fold more potent than the PKC-theta inhibitor. |
| Conditions | In vitro enzymatic assay using recombinant human PKCθ. |
Why This Matters
Superior enzymatic potency at a sub-nanomolar concentration can translate to lower required dosing in cellular assays, reducing the risk of off-target effects and solvent toxicity.
- [1] Fukahori H, et al. Effect of AS2521780, a novel PKCθ selective inhibitor, on T cell-mediated immunity. Eur J Pharmacol. 2014;745:217-22. View Source
